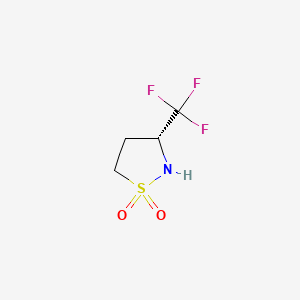
(R)-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide is a chemical compound characterized by the presence of a trifluoromethyl group attached to an isothiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide typically involves the reaction of trifluoromethyl-containing precursors with isothiazolidine derivatives. One common method includes the use of trifluoromethyl sulfonyl chloride as a starting material, which undergoes nucleophilic substitution with an isothiazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of ®-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, green chemistry principles are increasingly being adopted to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
®-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield the corresponding sulfide or sulfoxide derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isothiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfone, sulfide, and sulfoxide derivatives, as well as various substituted isothiazolidine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of ®-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and exert its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 3-Trifluoromethyl-1,2,4-triazole
- 3-Trifluoromethyl-1,2,4-oxadiazole
- 3-Trifluoromethyl-1,2,4-thiadiazole
Uniqueness
®-3-(Trifluoromethyl)isothiazolidine 1,1-dioxide is unique due to its isothiazolidine ring structure combined with the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C4H6F3NO2S |
|---|---|
Molecular Weight |
189.16 g/mol |
IUPAC Name |
(3R)-3-(trifluoromethyl)-1,2-thiazolidine 1,1-dioxide |
InChI |
InChI=1S/C4H6F3NO2S/c5-4(6,7)3-1-2-11(9,10)8-3/h3,8H,1-2H2/t3-/m1/s1 |
InChI Key |
ILQARAABESRHBW-GSVOUGTGSA-N |
Isomeric SMILES |
C1CS(=O)(=O)N[C@H]1C(F)(F)F |
Canonical SMILES |
C1CS(=O)(=O)NC1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















